1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)urea
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Overview
Description
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)urea is a synthetic organic compound It is characterized by the presence of a cyclopropyl group, a pyrazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the dichlorophenyl group: This step involves the reaction of the pyrazole derivative with a dichlorophenyl isocyanate to form the final urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Agricultural Chemistry: The compound could be explored as a potential pesticide or herbicide due to its unique chemical structure.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4-dichlorophenyl)urea is unique due to the combination of its cyclopropyl, pyrazole, and dichlorophenyl groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c1-21-14(9-2-3-9)7-11(20-21)8-18-15(22)19-10-4-5-12(16)13(17)6-10/h4-7,9H,2-3,8H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHPXWPHTKZUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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